4-Bromo-2-Indanone
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Overview
Description
4-Bromo-2-Indanone is an organic compound belonging to the indanone family It is characterized by a bromine atom attached to the fourth position of the indanone ring
Mechanism of Action
Target of Action
Similar compounds such as 1-indanones have shown a broad range of biological activity, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties . These activities suggest that 4-Bromo-2-Indanone may interact with a variety of cellular targets.
Mode of Action
It’s known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that this compound, as a ketone, may undergo similar reactions, leading to changes in its targets.
Biochemical Pathways
For instance, the formation of oximes and hydrazones could potentially interfere with normal metabolic processes .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may have good bioavailability and can be distributed throughout the body .
Result of Action
Similar compounds have shown potential anti-hepatocellular carcinoma activity . This suggests that this compound may also have anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-Indanone can be synthesized through several methods. One common approach involves the bromination of 2-Indanone. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position .
Another method involves the cyclization of appropriate precursors. For instance, this compound can be synthesized from 4-bromo-2,3-dihydro-1H-inden-1-one through a series of steps involving oxidation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally friendly brominating agents and catalysts is also explored to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-Indanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or alkanes.
Substitution: Results in various substituted indanone derivatives.
Scientific Research Applications
4-Bromo-2-Indanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Comparison with Similar Compounds
Similar Compounds
2-Indanone: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Chloro-2-Indanone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
5-Bromo-2-Indanone: Bromine atom positioned differently, affecting its chemical behavior.
Uniqueness
4-Bromo-2-Indanone’s unique reactivity due to the bromine atom at the fourth position makes it a valuable compound for various synthetic applications. Its ability to undergo selective reactions and form diverse derivatives sets it apart from other indanone compounds .
Properties
IUPAC Name |
4-bromo-1,3-dihydroinden-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTMVUZONAQICS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC2=C1C=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610535 |
Source
|
Record name | 4-Bromo-1,3-dihydro-2H-inden-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
846032-36-8 |
Source
|
Record name | 4-Bromo-1,3-dihydro-2H-inden-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-BROMOINDAN-2-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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